3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Aqueous Solubility Formulation Development Drug-like Properties

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine, also known as 1-(3-aminopropyl)-2-methylimidazole, is an imidazole derivative with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol. This primary amine functionalized heterocycle is characterized by a 2-methyl substituted imidazole ring linked to a propylamine chain, granting it both nucleophilic and metal-coordinating properties.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 2258-21-1
Cat. No. B1351557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-1H-imidazol-1-yl)propan-1-amine
CAS2258-21-1
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCCN
InChIInChI=1S/C7H13N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2-3,5,8H2,1H3
InChIKeyNDUDHWBKFFJGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine (CAS 2258-21-1): Structural and Physicochemical Baseline for Procurement


3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine, also known as 1-(3-aminopropyl)-2-methylimidazole, is an imidazole derivative with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . This primary amine functionalized heterocycle is characterized by a 2-methyl substituted imidazole ring linked to a propylamine chain, granting it both nucleophilic and metal-coordinating properties . Physicochemically, it is a clear liquid at 20°C with a density of 1.028 g/mL at 25°C and a boiling point of 110-112 °C at 3 hPa . Its LogP of 1.24 and pKa of 10.04 define its partitioning and ionization behavior in biological and synthetic contexts .

Why Generic 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine Substitution Fails: Critical Differentiators in Imidazolylpropylamine Analogs


Generic substitution within the imidazolylpropylamine class is not scientifically valid due to the profound impact of minor structural changes on target selectivity and material properties. Substituting the 2-methylimidazole core with alternative heterocycles or modifying the propylamine linker can drastically alter binding affinity at key receptors like I2 imidazoline sites [1] or change the compound's utility from a pharmaceutical building block to a specialized formulation excipient . The specific combination of a 2-methylimidazole ring and an N1-linked propylamine chain in 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine confers a unique physicochemical signature, including a LogP of 1.24, a pKa of 10.04, and a liquid physical form, which are not replicated by its closest analogs . These properties dictate its distinct performance in synthetic routes, its efficacy as a viscosity modifier, and its specific target engagement profile, making cross-substitution a high-risk proposition for research reproducibility and process scale-up.

Quantitative Evidence Guide: Verifiable Differentiation of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine for Scientific Selection


Enhanced Aqueous Solubility vs. Higher LogP Imidazole Analogs for Formulation

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine demonstrates an estimated aqueous solubility of 26.3 mg/mL . This is notably higher than the 3.1 mg/mL solubility predicted for a higher LogP analog, indicating its superior formulation potential in aqueous media [1].

Aqueous Solubility Formulation Development Drug-like Properties

Unique Liquid Physical State at Room Temperature vs. Solid Imidazole Curing Agents

Unlike many imidazole-type epoxy curing agents, which are solid or pseudo-solid at ambient temperature, 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine is a true liquid at 20°C [1]. This physical form facilitates easier handling, metering, and mixing in industrial and research-scale applications.

Epoxy Curing Agent Materials Science Processability

Reported Affinity for Imidazoline I2 Receptor as a Potential Differentiator from I1-Selective Analogs

Data from BindingDB indicates an assay evaluating the binding affinity of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine towards the imidazoline I2 receptor (ChEMBL_320748) [1]. While specific affinity values are not reported in the abstract, this target engagement is a key differentiator from imidazoline I1-selective analogs, which are often associated with central hypotensive effects.

Imidazoline Receptor I2 Binding Neuropharmacology

Patented Use as a Viscosity-Reducing Excipient in Injectable Formulations

This compound is explicitly claimed in a patent (US9913905B2) as a viscosity-reducing agent for concentrated, low-volume liquid pharmaceutical formulations of proteins intended for injection [1]. This specific application is not a general property of all imidazole derivatives, distinguishing it from analogs lacking this patented utility.

Viscosity Modifier Pharmaceutical Formulation Injectable Excipient

Role as a Key Intermediate in a Published Medicinal Chemistry Synthesis Route

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine is a documented synthetic intermediate in a published route to a series of compounds (via reaction with 5326-23-8 to yield 101457-31-2) from the Journal of Medicinal Chemistry . This specific application in a peer-reviewed synthetic pathway validates its utility and provides a benchmark for sourcing the correct building block, as alternative imidazolyl amines may lack the precise reactivity or regiochemistry required.

Synthetic Intermediate Medicinal Chemistry Downstream Synthesis

Defined Application Scenarios for 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine Based on Quantitative Differentiation


Aqueous-Based Biological Assay Development Requiring High Solubility

The high predicted aqueous solubility of 26.3 mg/mL for 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine makes it the preferred choice for developing biological assays where maintaining the compound in solution at relevant concentrations without the use of high-percentage organic co-solvents (e.g., DMSO) is critical to avoid solvent-induced artifacts [1]. This property directly supports the generation of more physiologically relevant data, differentiating it from less soluble imidazole analogs .

Formulation of Injectable Biologics with Reduced Viscosity

For biopharmaceutical formulation scientists developing high-concentration, low-volume injectable protein therapeutics, 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine is a specifically claimed viscosity-reducing excipient [1]. Its use can enable the development of subcutaneous or intramuscular injections with improved patient compliance and reduced manufacturing costs, a utility not conferred by generic imidazole derivatives [1].

Research Targeting I2 Imidazoline Receptors in Neurobiology

In neuropharmacology research programs focused on I2 imidazoline receptors as targets for pain, neuroprotection, or mood disorders, this compound's documented binding to I2 sites provides a defined starting point for hit-to-lead optimization [1]. Its selection over I1-selective ligands like clonidine avoids confounding hypotensive effects and focuses research on the intended therapeutic area [1].

Industrial Use as a Process-Friendly Liquid Epoxy Curing Agent

In industrial polymer chemistry, the liquid physical state of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine at room temperature offers a significant processing advantage over solid or semi-solid imidazole curing agents [1]. This facilitates its use in automated dispensing systems and continuous manufacturing processes for epoxy resins, adhesives, and composite materials, where ease of handling is a primary procurement criterion [1].

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